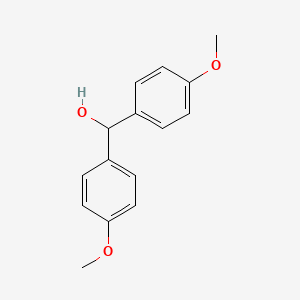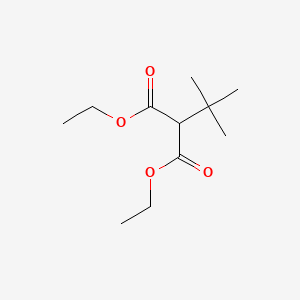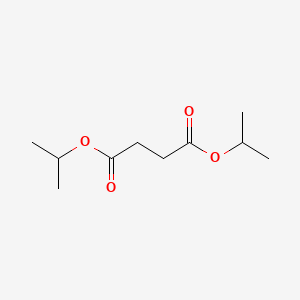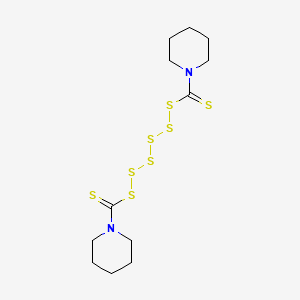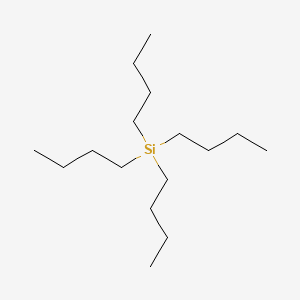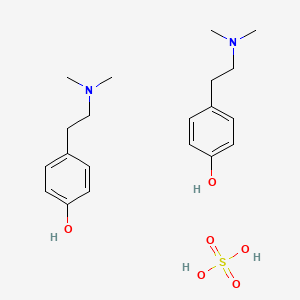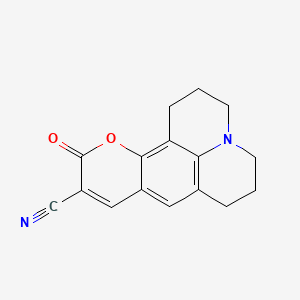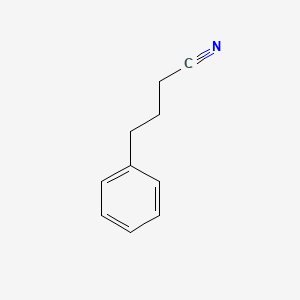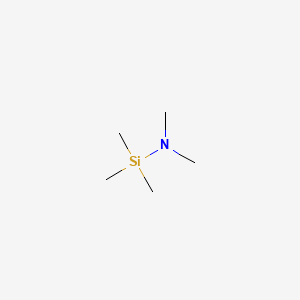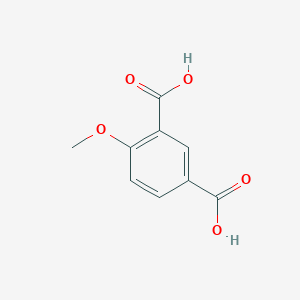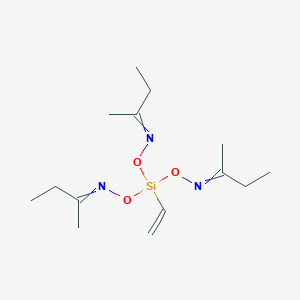
N,N'-Bis(salicylidene)-1,4-butanediamine
Overview
Description
N,N’-Bis(salicylidene)-1,4-butanediamine is a Schiff base compound derived from the condensation of salicylaldehyde and 1,4-butanediamine. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Mechanism of Action
Target of Action
N,N’-Bis(salicylidene)-1,4-butanediamine, also known as 2,2’-((Butane-1,4-diylbis(azanylylidene))bis(methanylylidene))diphenol, is a type of Schiff base compound . The primary targets of this compound are metal ions such as Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II) . These metal ions play crucial roles in various biological processes, and their dysregulation can lead to several diseases.
Mode of Action
N,N’-Bis(salicylidene)-1,4-butanediamine interacts with its targets by acting as a chelating agent . It forms complexes with the metal ions, stabilizing them in various oxidation states . This interaction results in changes in the properties of the metal ions, affecting their reactivity and biological activity.
Biochemical Pathways
For instance, the compound has been used as a complexing agent for on-line preconcentration of copper and lead by flow injection-flame atomic absorption spectrometry (FI-AAS) .
Result of Action
The molecular and cellular effects of N,N’-Bis(salicylidene)-1,4-butanediamine’s action are largely dependent on the specific metal ions it interacts with. For example, the compound’s complexes with iron ions have shown antiproliferative effects on the MCF-7 breast cancer cell line . These complexes were able to generate reactive oxygen species, bind to DNA, and induce apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N’-Bis(salicylidene)-1,4-butanediamine. For instance, the compound’s ability to form complexes with metal ions can be influenced by the pH of the environment . Additionally, the compound’s photochromic properties suggest that light exposure could also affect its behavior .
Biochemical Analysis
Biochemical Properties
N,N’-Bis(salicylidene)-1,4-butanediamine plays a role in biochemical reactions primarily through its ability to form complexes with metal ions . These complexes can interact with various enzymes and proteins, potentially influencing their function
Cellular Effects
The cellular effects of N,N’-Bis(salicylidene)-1,4-butanediamine are largely dependent on the specific metal ions with which it forms complexes . For instance, complexes of this compound with certain metal ions have been found to exhibit antiproliferative effects on certain cancer cell lines
Molecular Mechanism
The molecular mechanism of action of N,N’-Bis(salicylidene)-1,4-butanediamine is thought to involve the formation of complexes with metal ions, which can then interact with various biomolecules . These interactions may lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of N,N’-Bis(salicylidene)-1,4-butanediamine in laboratory settings can change over time. For instance, the compound’s stability, degradation, and long-term effects on cellular function may vary depending on the specific experimental conditions . Detailed studies on these temporal effects are currently lacking.
Metabolic Pathways
The compound’s ability to form complexes with metal ions suggests that it may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels . Specific details on these metabolic pathways are currently lacking.
Transport and Distribution
The transport and distribution of N,N’-Bis(salicylidene)-1,4-butanediamine within cells and tissues are likely to be influenced by its ability to form complexes with metal ions . These complexes may interact with various transporters or binding proteins, potentially affecting the compound’s localization or accumulation . Specific details on these processes are currently lacking.
Subcellular Localization
The compound’s ability to form complexes with metal ions suggests that it may be directed to specific compartments or organelles . Specific details on these processes, including any targeting signals or post-translational modifications, are currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(salicylidene)-1,4-butanediamine is typically synthesized through a condensation reaction between salicylaldehyde and 1,4-butanediamine. The reaction is carried out in an ethanol solution under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(salicylidene)-1,4-butanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N’-Bis(salicylidene)-1,4-butanediamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: A similar Schiff base compound with a shorter alkyl chain.
N,N’-Bis(salicylidene)propane-1,3-diamine: Another Schiff base with a different alkyl chain length.
Uniqueness
N,N’-Bis(salicylidene)-1,4-butanediamine is unique due to its longer alkyl chain, which can influence the stability and reactivity of its metal complexes. This compound exhibits distinct properties in terms of its coordination geometry and catalytic activity compared to its shorter-chain analogs .
Properties
IUPAC Name |
2-[4-[(2-hydroxyphenyl)methylideneamino]butyliminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17-9-3-1-7-15(17)13-19-11-5-6-12-20-14-16-8-2-4-10-18(16)22/h1-4,7-10,13-14,21-22H,5-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJAYIGMMRQRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCCCN=CC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425671 | |
| Record name | N,N'-Bis(salicylidene)-1,4-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3955-57-5 | |
| Record name | N,N'-Bis(salicylidene)-1,4-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Bis(salicylidene)-1,4-butanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of N,N'-Bis(salicylidene)-1,4-butanediamine in coordination chemistry?
A1: this compound (also known as H2L) functions as a Schiff base ligand, readily forming complexes with various metal ions. Its structure allows for the creation of diverse architectures, ranging from mononuclear to polynuclear complexes. For instance, it can act as a bridging ligand, connecting metal centers through its phenoxido groups, as observed in trinuclear copper(II)-cadmium(II) complexes. [] This bridging ability makes it particularly interesting for developing magnetic materials, as the metal-ligand interactions can influence the overall magnetic properties of the resulting complexes. []
Q2: How does the structure of this compound influence the magnetic properties of its metal complexes?
A2: The flexibility of the butanediamine backbone in this compound allows for distortions in the coordination geometry around the metal centers. Research on a series of M(II)Cu(II)3 star-shaped complexes, where M = Mn, Ni, Cu, or Zn, revealed that the distortion of the peripheral copper(II) centers, influenced by the ligand structure, played a crucial role in determining the magnetic exchange interactions within the complexes. [] This highlights the importance of ligand design in tuning the magnetic properties of metal complexes for potential applications in fields like data storage and molecular magnetism.
Q3: Beyond magnetic materials, what other applications does this compound have in materials science?
A3: this compound serves as a key component in the development of luminescent materials. For example, it can be incorporated into europium (III) complexes for potential use in white light-emitting diodes (LEDs). [] The ligand's ability to efficiently transfer energy to the europium(III) ion upon excitation with blue light contributes to the high quantum yield and sensitization efficiency observed in these complexes. [] This demonstrates the potential of this compound-based materials for optoelectronic applications.
Q4: Are there any studies focusing on the theoretical aspects of this compound and its complexes?
A4: Yes, density functional theory (DFT) calculations have been employed to understand the electronic structure and magnetic properties of this compound complexes. [] These computations provide insights into the magnetic exchange interactions, spin densities, and magnetic orbitals, allowing for a deeper understanding of the relationship between structure and magnetism in these systems. [] Furthermore, theoretical studies have investigated the "ambidentate" coordination behavior of the thiocyanate ion in Cd(II) complexes bridged by this compound derivatives. [] These calculations helped explain the observed coordination modes and provided insights into the influence of hydrogen bonding on the system's stability. []
Q5: Has this compound been used in developing corrosion-resistant materials?
A5: Indeed, this compound has been explored as a component in corrosion-resistant rubber materials for specific applications like SF6 density relays. [] The incorporation of this compound, alongside other components, contributes to the material's overall resistance to corrosion. [] This highlights the diverse applications of this Schiff base ligand beyond traditional coordination chemistry and materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


